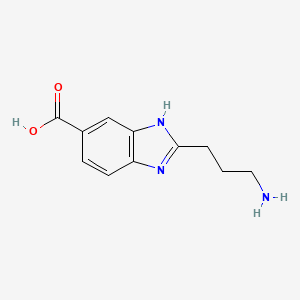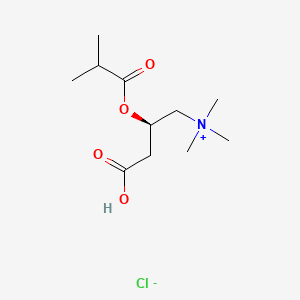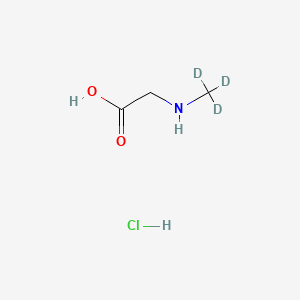
N-Methyl-D3-glycine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D3-glycine hydrochloride is a deuterated form of N-Methyl-glycine hydrochloride, also known as sarcosine hydrochloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The molecular formula of N-Methyl-D3-glycine hydrochloride is C3H5D3ClNO2, and it is commonly used in scientific research due to its unique properties .
Mechanism of Action
Target of Action
N-Methyl-D3-glycine HCl, also known as Sarcosine HCl , is a derivative of the amino acid glycine. Its primary targets are the GlyT2 receptors and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the NMDA receptors, along with glutamate .
Mode of Action
This compound interacts with its targets by increasing the levels of glycine at the cerebellar nerve endings. This results in the activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA . Additionally, glycine potentiates the action of glutamate at the NMDA receptor .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Pharmacokinetics
It is known that glycine, the parent compound, is chemically neutral and metabolically inert
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitory neurotransmitter and its facilitation of excitatory potential at the NMDA receptors . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Biochemical Analysis
Biochemical Properties
N-Methyl-D3-glycine hcl, like its parent compound glycine, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Glycine, the parent compound, is known to have effects on various types of cells and cellular processes . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of its parent compound, glycine. Glycine is utilized in some metabolic pathways including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D3-glycine hydrochloride can be synthesized through the deuteration of N-Methyl-glycine hydrochloride. The process involves the replacement of hydrogen atoms with deuterium atoms in the methyl group. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Methyl-D3-glycine hydrochloride typically involves the large-scale deuteration of N-Methyl-glycine hydrochloride. This process requires specialized equipment and conditions to achieve high yields and purity. The use of deuterated reagents and solvents is essential to ensure the incorporation of deuterium atoms in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert the compound into deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Methyl-D3-glycine hydrochloride include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as hydroxide ions and alkoxide ions.
Major Products
The major products formed from the reactions of N-Methyl-D3-glycine hydrochloride include deuterated carboxylic acids, deuterated amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-D3-glycine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Employed in the development of deuterated drugs and materials with enhanced stability and performance
Comparison with Similar Compounds
Similar Compounds
N-Methyl-glycine hydrochloride: The non-deuterated form of N-Methyl-D3-glycine hydrochloride.
Glycine hydrochloride: A simpler amino acid derivative without the methyl group.
Dimethylglycine hydrochloride: Contains two methyl groups instead of one
Uniqueness
N-Methyl-D3-glycine hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes N-Methyl-D3-glycine hydrochloride a valuable tool in various scientific fields .
Properties
IUPAC Name |
2-(trideuteriomethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347840-04-4 |
Source


|
| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
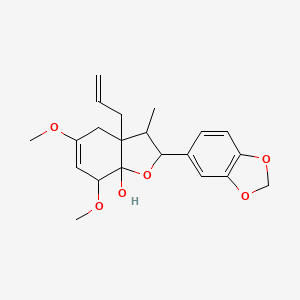
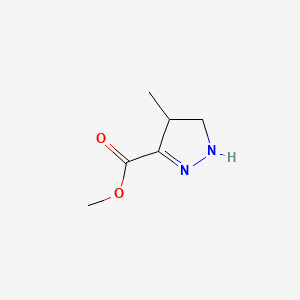
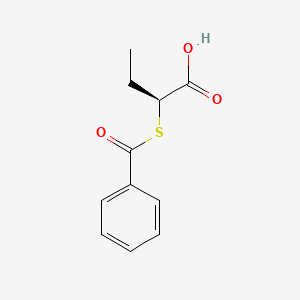
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
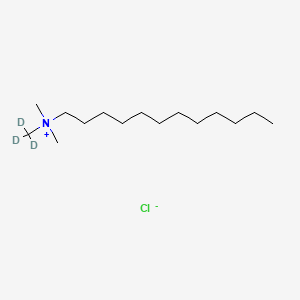

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
